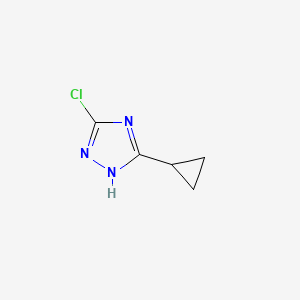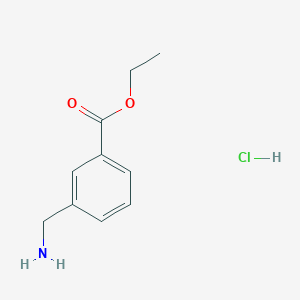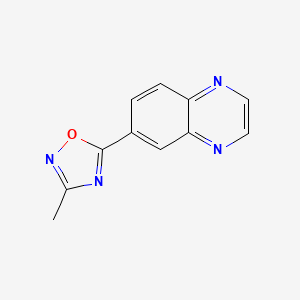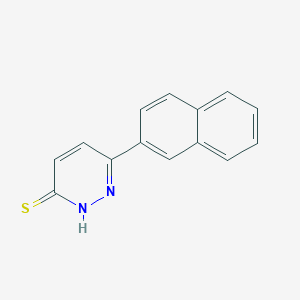![molecular formula C8H8F3NO B1425077 4-[(2,2,2-Trifluoroethyl)amino]phenol CAS No. 1011805-88-1](/img/structure/B1425077.png)
4-[(2,2,2-Trifluoroethyl)amino]phenol
概要
説明
4-[(2,2,2-Trifluoroethyl)amino]phenol is a chemical compound that belongs to the class of aromatic amines. It has the molecular formula C8H8F3NO and a molecular weight of 191.15 g/mol. This compound is known for its unique chemical structure, which includes a trifluoroethyl group attached to an amino group on a phenol ring.
科学的研究の応用
4-[(2,2,2-Trifluoroethyl)amino]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials.
将来の方向性
作用機序
Target of Action
A structurally similar compound, 1,1,1,3,3,3-hexafluoro-2-{4-[(2,2,2-trifluoroethyl)amino]phenyl}propan-2-ol, has been reported to interact with the oxysterols receptor lxr-beta .
Mode of Action
Based on its structural similarity to 1,1,1,3,3,3-hexafluoro-2-{4-[(2,2,2-trifluoroethyl)amino]phenyl}propan-2-ol, it may interact with the oxysterols receptor lxr-beta
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2,2-Trifluoroethyl)amino]phenol typically involves the reaction of 4-aminophenol with 2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies and equipment ensures efficient synthesis and high-quality output. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
化学反応の分析
Types of Reactions
4-[(2,2,2-Trifluoroethyl)amino]phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the trifluoroethyl group and the phenol ring, which provide unique reactivity patterns .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of quinone derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenol ring, where halogenating agents or alkylating agents introduce new functional groups.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenol compounds. These products have diverse applications in different fields of research and industry .
類似化合物との比較
Similar Compounds
2,2,2-Trifluoroethylamine: This compound shares the trifluoroethyl group but lacks the phenol ring.
Trifluoroethyl thioether derivatives: These compounds contain a trifluoroethyl group attached to a sulfur atom.
Uniqueness
4-[(2,2,2-Trifluoroethyl)amino]phenol is unique due to the presence of both the trifluoroethyl group and the phenol ring. This combination imparts distinct chemical and biological properties, making it valuable in various fields of research and industry. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
特性
IUPAC Name |
4-(2,2,2-trifluoroethylamino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)5-12-6-1-3-7(13)4-2-6/h1-4,12-13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAXRLSBHQPLBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681087 | |
| Record name | 4-[(2,2,2-Trifluoroethyl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011805-88-1 | |
| Record name | 4-[(2,2,2-Trifluoroethyl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


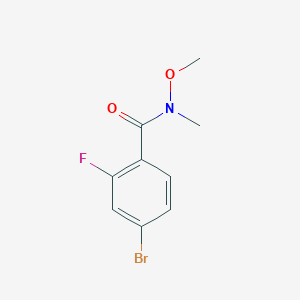
![Ethyl 2-[(5-nitropyridin-2-yl)amino]acetate](/img/structure/B1425000.png)
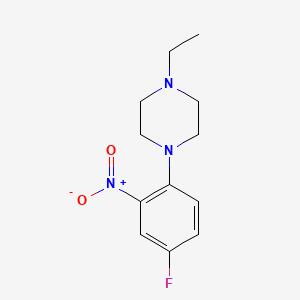
![6-chloro-N-[2-(2-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1425003.png)
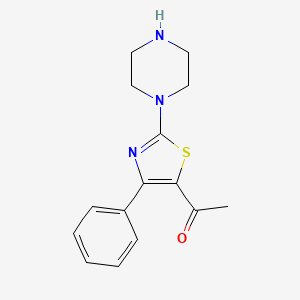
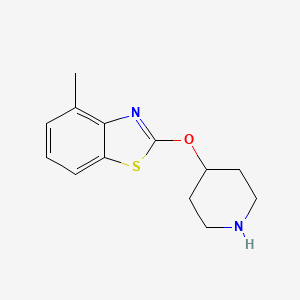
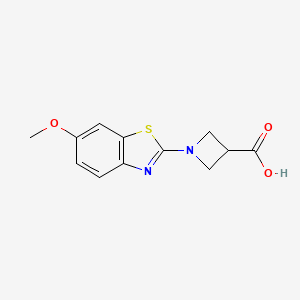
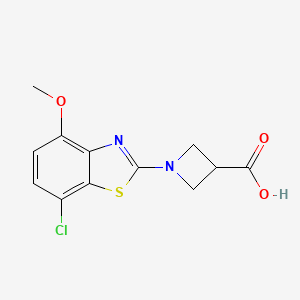
![2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1425009.png)
![ethyl 2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B1425010.png)
